Phenyl 4-formyl-2-methoxy-6-methylbenzoate
CAS No.:
Cat. No.: VC15916676
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14O4 |
|---|---|
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | phenyl 4-formyl-2-methoxy-6-methylbenzoate |
| Standard InChI | InChI=1S/C16H14O4/c1-11-8-12(10-17)9-14(19-2)15(11)16(18)20-13-6-4-3-5-7-13/h3-10H,1-2H3 |
| Standard InChI Key | RWMIQGDTZVRJKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC2=CC=CC=C2)OC)C=O |
Introduction
Structural and Functional Analysis of Phenyl 4-Formyl-2-Methoxy-6-Methylbenzoate
Molecular Architecture
The compound’s structure (C₁₆H₁₄O₄) comprises a benzoate ester core with three distinct substituents:
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Formyl group (-CHO) at position 4, imparting electrophilic reactivity for nucleophilic additions or condensations .
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Methoxy group (-OCH₃) at position 2, enhancing electron density via resonance and steric effects .
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Methyl group (-CH₃) at position 6, contributing to hydrophobic interactions and steric bulk .
The phenyl ester group at position 1 further modifies solubility and stability, making the compound suitable for diverse synthetic applications.
Spectroscopic Properties
While direct spectroscopic data for this compound are absent, inferences can be drawn from analogs:
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IR spectroscopy: Strong absorption bands near 1700 cm⁻¹ (ester C=O), 1680 cm⁻¹ (aldehyde C=O), and 1250 cm⁻¹ (C-O of methoxy) .
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NMR:
Synthesis Methodologies and Optimization
Retrosynthetic Strategy
The compound can be dissected into two primary fragments:
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4-Formyl-2-methoxy-6-methylbenzoic acid: Synthesized via formylation and methylation of a pre-functionalized benzoic acid.
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Phenyl ester: Introduced via esterification with phenol under acidic or coupling conditions.
Synthesis of 4-Formyl-2-Methoxy-6-Methylbenzoic Acid
Route 1: Bromination-Hydrolysis Pathway
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Bromination: Analogous to CN102020587A , bromination of 3-methoxy-4-methylbenzonitrile using N-bromosuccinimide (NBS) yields a dibrominated intermediate.
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Hydrolysis: Controlled hydrolysis of the brominated intermediate in ethanol with pyridine generates the aldehyde group .
Route 2: Direct Formylation
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Vilsmeier-Haack Reaction: Treatment of 2-methoxy-6-methylbenzoic acid with DMF and POCl₃ introduces the formyl group at position 4 .
Esterification with Phenol
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Acid Chloride Intermediate: Conversion of 4-formyl-2-methoxy-6-methylbenzoic acid to its acyl chloride using thionyl chloride .
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Coupling with Phenol: Reaction of the acyl chloride with phenol in the presence of a base (e.g., pyridine) yields the target ester .
Process Optimization
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Catalysis: Palladium or platinum catalysts enhance hydrogenation steps in precursor synthesis .
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Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloroethane) improve reaction homogeneity and yield .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound’s aldehyde and ester groups make it a versatile precursor for:
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Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria .
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Anticancer Compounds: Aldehyde-containing aromatics exhibit protease inhibition and apoptosis induction .
Materials Science
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Polymer Modification: Incorporation into epoxy resins or polyesters enhances thermal stability .
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Ligand Design: Chelation with transition metals (e.g., Pd, Cu) for catalytic applications .
Comparative Analysis with Structural Analogs
The target compound’s dual electrophilic sites (aldehyde and ester) enable sequential functionalization, surpassing the reactivity of simpler analogs .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Ensuring correct substituent positioning during formylation and methylation .
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Stability Issues: Aldehyde group susceptibility to oxidation necessitates inert atmospheres .
Scalability Considerations
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Cost-Efficiency: Transitioning from lab-scale (e.g., 0.3 mol batches ) to industrial production requires optimizing catalyst recovery and solvent recycling .
Emerging Applications
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